molecular formula C10H24ClNO B15335388 O-Decylhydroxylamine Hydrochloride

O-Decylhydroxylamine Hydrochloride

Cat. No.: B15335388
M. Wt: 209.76 g/mol
InChI Key: WUEMXIYAMOKDRW-UHFFFAOYSA-N
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Description

O-Decylhydroxylamine Hydrochloride is a chemical compound with the molecular formula C10H23NO·HCl. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a decyl group. This compound is typically found as a colorless to yellowish oily liquid and is known for its stability under normal conditions. It is insoluble in water but soluble in organic solvents such as alcohols and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Decylhydroxylamine Hydrochloride can be achieved through several methods. One common approach involves the reaction of decyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the decyl alcohol being converted to the corresponding decylhydroxylamine, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O-Decylhydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

Scientific Research Applications

O-Decylhydroxylamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Decylhydroxylamine Hydrochloride involves its ability to form stable adducts with nucleophilic sites on biomolecules. This interaction can inhibit the activity of enzymes by modifying their active sites or by interfering with substrate binding. The compound’s decyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Decylhydroxylamine Hydrochloride is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. Its enhanced lipophilicity makes it particularly useful in applications requiring interaction with hydrophobic environments, such as membrane proteins and lipid bilayers .

Properties

Molecular Formula

C10H24ClNO

Molecular Weight

209.76 g/mol

IUPAC Name

O-decylhydroxylamine;hydrochloride

InChI

InChI=1S/C10H23NO.ClH/c1-2-3-4-5-6-7-8-9-10-12-11;/h2-11H2,1H3;1H

InChI Key

WUEMXIYAMOKDRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCON.Cl

Origin of Product

United States

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